1-(Bicyclo[2.2.1]hept-2-yl)-4-(4-chlorobenzyl)piperazine
Description
1-(Bicyclo[2.2.1]hept-2-yl)-4-(4-chlorobenzyl)piperazine is a piperazine derivative featuring a bicyclo[2.2.1]heptane moiety and a 4-chlorobenzyl substituent. This compound is of interest in medicinal chemistry due to its unique structural framework, which combines the rigidity of the bicyclic system with the versatility of the piperazine ring.
Properties
IUPAC Name |
1-(2-bicyclo[2.2.1]heptanyl)-4-[(4-chlorophenyl)methyl]piperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25ClN2/c19-17-5-2-14(3-6-17)13-20-7-9-21(10-8-20)18-12-15-1-4-16(18)11-15/h2-3,5-6,15-16,18H,1,4,7-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMWQSUXPHZJAIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1CC2N3CCN(CC3)CC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(Bicyclo[2.2.1]hept-2-yl)-4-(4-chlorobenzyl)piperazine is a compound of interest due to its unique bicyclic structure and potential pharmacological applications. This article reviews its biological activity, focusing on its mechanisms, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound features a bicyclic structure fused with a piperazine ring and a chlorobenzyl substituent. Its IUPAC name is 1-(2-bicyclo[2.2.1]heptanyl)-4-[(4-chlorophenyl)methyl]piperazine, and it has a molecular formula of C18H25ClN2.
| Property | Value |
|---|---|
| Molecular Weight | 304.86 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
The biological activity of this compound is primarily attributed to its interaction with various receptors in the central nervous system (CNS). It is believed to act as a ligand for serotonin receptors, particularly the 5-HT_1A and 5-HT_2A receptors, which are implicated in mood regulation and anxiety disorders . The presence of the chlorobenzyl group enhances its binding affinity, potentially leading to increased therapeutic efficacy.
Anticancer Properties
Research has shown that derivatives of piperazine compounds exhibit significant cytotoxic effects on various cancer cell lines. For instance, studies indicated that related compounds demonstrated substantial growth inhibition in liver (HUH7, HEPG2) and breast cancer (MCF7) cell lines . The cytotoxicity was linked to the ability of these compounds to induce apoptosis in cancer cells.
Neuropharmacological Effects
Several studies have explored the neuropharmacological effects of piperazine derivatives. In particular, compounds similar to this compound have been evaluated for their anxiolytic and antidepressant-like activities in animal models. These studies suggest that the compound may modulate serotonergic pathways, contributing to its potential as a treatment for mood disorders .
Study 1: Cytotoxicity Evaluation
A study published in PubMed investigated the cytotoxic effects of 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives on various cancer cell lines. The results showed that these compounds exhibited significant inhibitory activity against multiple cancer types, highlighting their potential as anticancer agents .
Study 2: Receptor Binding Affinity
In another study focusing on receptor interactions, docking studies revealed that the compound had a high affinity for serotonin receptors, particularly 5-HT_1A and 5-HT_2A. The binding affinities were quantified using EC50 values, demonstrating that structural modifications could enhance receptor activation potency significantly .
Scientific Research Applications
Reaction Pathways
The compound can undergo various chemical reactions, including:
- Oxidation : Using reagents such as potassium permanganate or chromium trioxide to form ketones or carboxylic acids.
- Reduction : Employing hydrogen gas in the presence of palladium to convert double bonds to single bonds.
- Substitution Reactions : Nucleophilic substitutions at the chlorobenzyl group can introduce new functional groups.
Medicinal Chemistry
1-(Bicyclo[2.2.1]hept-2-yl)-4-(4-chlorobenzyl)piperazine has been investigated for its potential therapeutic properties:
- Ligand Studies : It is explored as a ligand for various receptors, particularly in neuropharmacology, where it may affect neurotransmitter systems.
- Therapeutic Potential : Preliminary studies suggest anti-inflammatory and analgesic properties, making it a candidate for pain management therapies.
Biological Research
The compound's interaction with biological systems has led to its evaluation in several areas:
- Receptor Binding Studies : The unique structure allows for specific binding interactions, which are crucial for drug design.
- Pharmacodynamics and Pharmacokinetics : Understanding how the compound behaves in biological systems can lead to improved therapeutic outcomes.
Material Science
In industrial applications, this compound is utilized for developing new materials:
- Polymer Chemistry : It serves as a building block for synthesizing polymers with unique mechanical and chemical properties.
- Coatings and Adhesives : The compound's chemical properties make it suitable for formulating advanced coatings and adhesives.
Case Study 1: Neuropharmacological Applications
A study investigating the effects of this compound on serotonin receptors revealed promising results in modulating receptor activity, suggesting potential use in treating mood disorders.
Case Study 2: Anti-inflammatory Effects
Research conducted on animal models demonstrated that the compound exhibited significant anti-inflammatory effects comparable to established non-steroidal anti-inflammatory drugs (NSAIDs), highlighting its therapeutic potential.
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Physical Properties of Selected Analogues
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituent | Unique Property |
|---|---|---|---|---|
| Target Compound | C₁₈H₂₄ClN₂ | 297.85* | 4-chlorobenzyl | Rigid bicyclic framework |
| 1-Benzyl-4-[1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)piperidin-4-yl]piperazine | C₂₄H₃₅N₃ | 365.56 | Benzyl-piperidine hybrid | Alkene in bicyclic system |
| 1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(butan-2-yl)piperazine | C₂₁H₃₀N₂ | 326.5 | Butan-2-yl | High lipophilicity |
| 1-bicyclo[2.2.1]hept-2-yl-4-cyclopentylpiperazine | C₁₆H₂₈N₂ | 248.41 | Cyclopentyl | Enhanced steric bulk |
*Calculated based on standard atomic weights.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
